4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
Description
4-[(2-Aminopyridin-3-yl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one is a heterocyclic compound featuring a 1,2-oxazol-5-one core, a five-membered ring containing oxygen (O) at position 1 and nitrogen (N) at position 2. Key substituents include:
- Chloromethyl group at position 3: Introduces electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions.
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., antimicrobial or kinase inhibitors) and materials science (e.g., coordination polymers). However, direct pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
4-[(2-aminopyridin-3-yl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-5-8-7(10(15)16-14-8)4-6-2-1-3-13-9(6)12/h1-4H,5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIHUGQQEYFNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=C2C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one (CAS Number: 1142199-89-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 237.64 g/mol. The structure includes an oxazole ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1142199-89-0 |
| Molecular Formula | C10H8ClN3O2 |
| Molecular Weight | 237.64 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound has shown an IC50 value of 1.30 μM against HepG2 cancer cells, suggesting that modifications in the structure can enhance anticancer efficacy .
The proposed mechanism of action for this class of compounds involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression. Inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression that promotes apoptosis in cancer cells .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can significantly inhibit the proliferation of various cancer cell lines. For example, the compound exhibited selective HDAC inhibition with notable effects on solid tumors .
- In Vivo Studies : In vivo experiments using xenograft models have shown that these compounds can reduce tumor growth effectively. One study reported a tumor growth inhibition (TGI) rate of approximately 48% when treated with a structurally similar compound .
Pharmacological Potential
Given its biological activity, this compound is being explored for its potential as a lead compound in drug development for cancer therapy. The ability to modify its structure allows for the optimization of its pharmacological properties.
Comparison with Similar Compounds
Structural Analogues of 1,2-Oxazol-5-ones
describes the synthesis of 1,2-oxazol-5-ones (e.g., 6a-c) via hydrolysis of 5-imino-1,2-oxazole intermediates. Key comparisons:
- Synthesis Efficiency : The target compound’s chloromethyl group may require specialized conditions (e.g., controlled hydrolysis or protection strategies) compared to simpler derivatives like 6a , which achieve high yields (85–90%) via one-pot HCl hydrolysis .
- Reactivity: The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols), whereas 6a-type compounds with non-halogenated substituents may prioritize cycloaddition or conjugation reactions.
Heterocyclic Compounds with Chlorinated Substituents
and highlight compounds with chloro-substituted heterocycles:
| Compound (Evidence) | Core Structure | Substituents | Potential Applications |
|---|---|---|---|
| 4-Chloro-3-ethylisoxazol-5-amine (Ev9) | Isoxazole | 4-Cl, 3-ethyl, 5-NH₂ | Antimicrobial agents, building blocks |
| 3-[5-(4-chlorophenyl)-2,3-dimethyl-1,2-oxazolidin-3-yl]pyridine (Ev12) | Oxazolidine | 4-Cl-phenyl, pyridine | Bioactive scaffolds |
- Electronic Effects : The target compound’s chloromethyl group may induce stronger electron-withdrawing effects compared to 4-chlorophenyl (Ev12), altering resonance stabilization and reactivity.
Oxadiazole and Isoxazole Derivatives
–11 list oxadiazoles and isoxazoles with diverse substituents:
| Compound (Evidence) | Core Structure | Key Substituents | Notable Features |
|---|---|---|---|
| 5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid (Ev9) | 1,2,4-Oxadiazole | Cyclopropyl, COOH | Rigid backbone for drug design |
| 4-Chloro-3-ethylisoxazol-5-amine (Ev9) | Isoxazole | Cl, ethyl, NH₂ | Synthon for functionalization |
- Functionalization Potential: The target compound’s aminopyridinyl group offers hydrogen-bonding sites absent in simpler derivatives like Ev9’s oxadiazoles, which may prioritize carboxylate or ester functionalities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
